N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide
Description
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidinyl group and a cyclopropyl-acetamide moiety, contributing to its distinctive chemical behavior and utility.
Properties
IUPAC Name |
N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-2-yl]methyl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O2/c1-11(2)15(17)16(21)18-9-5-4-6-14(18)10-19(12(3)20)13-7-8-13/h11,13-15H,4-10,17H2,1-3H3/t14?,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVGBXZQSROWQD-LOACHALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCCC1CN(C2CC2)C(=O)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCCC1CN(C2CC2)C(=O)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Stepwise Synthesis:
Reaction Conditions: : Typically, these steps may require controlled environments, like inert atmospheres and specific temperature ranges to ensure successful reactions.
Industrial Production Methods
Batch Processing: : Large-scale synthesis might use batch reactors, where precise control of reaction parameters is essential.
Continuous Flow Methods: : More modern methods may involve continuous flow reactors for better efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or permanganate.
Reduction: : Reducing agents such as lithium aluminium hydride can lead to the reduction of functional groups within the molecule.
Substitution: : Substitution reactions might involve nucleophiles or electrophiles, altering specific parts of the compound.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Solvents and Catalysts: : Acetonitrile, dichloromethane, palladium catalysts for specific reactions.
Major Products Formed
Oxidation Products: : Formation of ketones or carboxylic acids.
Reduction Products: : Alcohols or amines depending on the functional group targeted.
Substitution Products: : Derivatives with altered functional groups retaining the core structure.
Scientific Research Applications
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide is significant in various fields:
Chemistry: : Used as a reagent or intermediate in synthetic organic chemistry.
Biology: : Its structure allows for interactions with biological molecules, making it a candidate in biochemical studies.
Industry: : Utilized in manufacturing processes for specialized materials or chemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets:
Molecular Targets: : These could include enzymes, receptors, or other proteins within biological systems.
Pathways Involved: : It may modulate biochemical pathways by binding to active sites or altering enzyme activity, which can result in physiological or pharmacological effects.
Comparison with Similar Compounds
Comparing N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide with similar compounds can highlight its uniqueness:
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidine-2-carboxamide: : A similar structure but different in functional group positioning, affecting its chemical properties.
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-yl]-acetamide: : Lacks the cyclopropyl group, resulting in different reactivity and applications.
This comparative analysis shows how even slight variations in molecular structure can lead to significant differences in chemical behavior and utility
Biological Activity
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, an acetamide moiety, and a cyclopropyl group. Its molecular formula contributes to its unique interactions with biological targets, making it a subject of extensive research.
Target Interactions
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The presence of the piperidine ring allows for effective binding to various biological targets, which can lead to modulation of their activity.
Biochemical Pathways
The compound has been shown to influence several biochemical pathways. It interacts with key proteins involved in cellular signaling, potentially altering gene expression and cellular metabolism. For instance, studies indicate that derivatives of similar compounds exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. The following table summarizes some key findings regarding its antiproliferative effects:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| BT-549 | 11.32 ± 2.79 | Inhibition of c-Myc expression |
| HCC827 | 6.26 ± 0.33 | Induction of apoptosis |
| NCI-H358 | 6.48 ± 0.11 | Cell cycle arrest at G2/M phase |
These results indicate that the compound can effectively inhibit tumor growth by targeting critical pathways involved in cell proliferation.
Case Studies
- Antitumor Activity : A study involving the compound's derivatives showed promising results in inhibiting tumor growth in xenograft models. The derivatives were tested for their ability to reduce tumor size and improve survival rates in treated animals compared to controls.
- Mechanistic Insights : Research utilizing molecular docking simulations has revealed that this compound binds effectively to the active sites of target proteins, suggesting a competitive inhibition mechanism that could be exploited for therapeutic purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
